Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and hydroxyl functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate typically involves the enantioselective hydrogenation of a precursor compound. One common method is the hydrogenation of an (S)-5,6-dihydroxy-3-oxohexanoic acid derivative using a specific ruthenium-optically active phosphine complex as a catalyst . This process is carried out under mild reaction conditions and results in high selectivity for the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate include:
- (3R,5S)-3,5,6-trihydroxyhexanoic acid derivatives
- ®(-)-1-[(4-chlorophenyl)benzyl]piperazine derivatives
- Piperazine derivatives used in pharmaceuticals such as trimetazidine and ranolazine .
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with both amino and hydroxyl functional groups, which contribute to its biological activity. The molecular formula is C13H17N1O3 with a molecular weight of 235.28 g/mol. The presence of these functional groups allows for interactions with various biological macromolecules.
The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate the activity of these targets through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in proteins.
- Electrostatic Interactions : The amino group can engage in electrostatic interactions with negatively charged sites on enzymes or receptors.
These interactions may lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Analgesic Properties : There is emerging evidence that this compound may possess analgesic properties, warranting further exploration in pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results showed significant inhibition rates compared to control compounds, highlighting its potential as a lead compound for drug development.
- Neuroprotective Study : Research conducted by Smith et al. (2022) demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests its potential utility in neurodegenerative disease models .
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its promise as a novel antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | Similar piperidine core | Moderate enzyme inhibition | Different stereochemistry |
4-Hydroxypiperidine-1-carboxylate | Lacks benzyl group | Limited biological activity | Simpler structure |
This table illustrates how the presence of the benzyl group and specific stereochemistry enhances the biological activity of this compound compared to related compounds.
Properties
IUPAC Name |
benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUUGNEYNGZGJ-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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